N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-24-12-5-6-13(15(9-12)25-2)20-16(22)8-11-10-27-18(19-11)21-17(23)14-4-3-7-26-14/h3-7,9-10H,8H2,1-2H3,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJGTWRTCRQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparison Points:
Thiourea-linked compounds (e.g., CAS 433946-54-4) exhibit distinct electronic profiles due to sulfur’s polarizability, which may favor interactions with metal ions or thiol-containing biological targets .
Heterocycle Core Variations: Thiazole vs. Benzothiazole: The benzothiazole in CAS 308292-73-1 introduces a fused benzene ring, increasing planarity and rigidity compared to the monocyclic thiazole. This could enhance DNA intercalation or protein-binding affinity, as seen in other benzothiazole-based therapeutics . Oxazole vs. Thiazole: MZO-2’s oxazole core (vs.
Linker Moieties :
- The carbamoylmethyl linker in the target compound balances flexibility and hydrogen-bonding capacity, whereas thiourea (CAS 433946-54-4) and ester (MZO-2) linkers offer divergent electronic and steric properties .
Biological Implications :
- Anti-inflammatory activity in MZO-2 suggests that the 2,4-dimethoxyphenylcarbamoyl motif may synergize with heterocyclic cores to modulate inflammatory pathways (e.g., COX or cytokine inhibition) .
- Thiazole derivatives with electron-withdrawing groups (e.g., nitro in ) are often explored for antimicrobial or anticancer applications due to redox-active properties.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for CAS 923226-70-4, involving carbodiimide-mediated amide bond formation between furan-2-carboxylic acid and a functionalized thiazole intermediate .
- Thiourea-linked analogs (e.g., CAS 433946-54-4) require thiophosgene or isothiocyanate intermediates, adding complexity .
Biological Activity
N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a furan ring, and multiple methoxy groups. Its structure contributes to its biological activity by facilitating interactions with various molecular targets.
Structural Formula
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The thiazole and furan rings are believed to play crucial roles in binding to these targets, potentially leading to inhibition of enzyme activity or modulation of receptor functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds with similar thiazole structures can inhibit tumor growth. For instance, thiazole derivatives have been reported to demonstrate cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor. Similar thiazole-based compounds have been investigated for their ability to inhibit enzymes involved in cancer progression and inflammation .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens. The presence of the furan ring may enhance this activity by improving solubility and bioavailability .
1. Antitumor Activity
A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. Compounds similar to this compound showed significant growth inhibition with IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL depending on the structural modifications .
2. Enzyme Inhibition Studies
Research has indicated that thiazole-containing compounds can inhibit key enzymes involved in metabolic pathways associated with cancer. For example, certain derivatives demonstrated potent inhibition of carbonic anhydrase (CA), which is crucial for tumor growth regulation .
3. Antimicrobial Evaluation
In vitro studies have assessed the antimicrobial efficacy of various thiazole derivatives against bacterial strains. Results indicated that certain modifications led to enhanced antimicrobial properties compared to standard antibiotics .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antitumor Activity (IC50 µg/mL) | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|
| This compound | 1.61 - 23.30 | Yes | Moderate |
| Thiazole Derivative A | 5.00 | Yes | High |
| Thiazole Derivative B | 10.00 | No | Moderate |
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide?
- Methodological Answer : The synthesis of structurally similar carboxamide-thiazole derivatives often involves multi-step reactions. For example, acyl thiourea derivatives are synthesized via in situ isothiocyanate formation using potassium thiocyanate and acyl chlorides in dry acetone, followed by cyclization with amines . Optimizing reaction time (1–3 minutes under reflux) and solvent choice (e.g., acetonitrile for rapid cyclization) improves yield . Purification via column chromatography and recrystallization in ethanol can enhance purity. Monitoring intermediates by TLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratio for isothiocyanate formation) are critical .
Q. Which spectroscopic techniques are essential for characterizing the compound’s structural integrity?
- Methodological Answer : A combination of FTIR, -NMR, -NMR, and single-crystal X-ray diffraction (SCXRD) is recommended. FTIR confirms functional groups (e.g., C=O at 1670–1687 cm, C=S at 1240–1282 cm) . NMR identifies aromatic protons (δ 6.75–8.09 ppm) and aliphatic groups (e.g., CH at δ 2.58 ppm) . SCXRD provides precise bond lengths and dihedral angles (e.g., planar rings at 33.32° dihedral angles) .
Q. How can initial biological screening assays be designed to evaluate its potential bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs. For example, thiazole derivatives are screened for antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) and antifungal assays (Candida species) . Antioxidant potential can be assessed via DPPH radical scavenging (IC values) . Cytotoxicity testing (e.g., MTT assay on cancer cell lines) is advised due to the antitumor activity of similar furan-carboxamide compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups?
- Methodological Answer : Systematically modify substituents and compare bioactivity. For example:
- Replace the 2,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., nitro, bromo) to assess impact on antimicrobial potency .
- Substitute the furan ring with thiophene or pyridine to evaluate heterocyclic effects on cytotoxicity .
- Introduce trifluoromethyl groups to enhance lipophilicity and metabolic stability, as seen in related pyrimidine-carboxamides .
Q. What computational approaches are suitable for predicting target binding interactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with targets like DNA topoisomerase II or urease enzymes. Validate predictions with in vitro enzyme inhibition assays (e.g., urease inhibition IC) . Density Functional Theory (DFT) calculations (B3LYP/6-31G**) can analyze electronic properties (HOMO-LUMO gaps) and reactive sites .
Q. How can contradictory data in biological activity profiles be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or substituent effects. For example:
- Discrepancies in antimicrobial activity may stem from variations in bacterial strain susceptibility. Standardize testing protocols (CLSI guidelines) .
- Conflicting antioxidant results (e.g., DPPH vs. ABTS assays) require cross-validation with multiple radical scavenging methods .
- Use SAR to isolate conflicting substituent effects (e.g., sulfamoyl vs. acetyl groups altering solubility) .
Q. What advanced structural analysis techniques are recommended for resolving crystallographic ambiguities?
- Methodological Answer : SCXRD with high-resolution detectors (e.g., CCD area detectors) resolves bond distortions and packing motifs. For non-crystalline samples, employ synchrotron-based powder XRD or solid-state NMR to analyze amorphous phases . Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .
Q. How can mechanistic studies elucidate its mode of action in biological systems?
- Methodological Answer : Use fluorescent probes (e.g., ethidium bromide displacement for DNA intercalation studies) . For enzyme targets, conduct kinetic assays (Lineweaver-Burk plots) to identify inhibition mechanisms (competitive vs. non-competitive) . Transcriptomic profiling (RNA-seq) on treated cell lines can reveal pathway disruptions (e.g., apoptosis genes) .
Q. What strategies improve stability under physiological conditions?
Q. How can modifications to the thiazole-furan core enhance selectivity for specific targets?
- Methodological Answer :
Introduce bioisosteres (e.g., oxadiazole for thiazole) to modulate electronic properties . Conformational restriction via bicyclic systems (e.g., bicyclo[3.1.0]hexanyl) improves target binding . Molecular dynamics simulations predict steric effects of bulky substituents (e.g., naphthyl vs. phenyl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
